Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry ADME Prediction Physicochemical Properties

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) is the definitive 3-ethyl substituted pyrazole-4-carboxylate building block. Unlike 3-methyl analogs, its cLogP ~1.24 and specific lipophilicity enable membrane permeability optimization for CNS-targeted libraries. The stable ethyl carboxylate handle supports automated parallel synthesis without moisture sensitivity. With ≥97% purity, it ensures reproducible SAR outcomes, making it the superior choice over generic pyrazole intermediates.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 73981-23-4
Cat. No. B1344595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethyl-1H-pyrazole-4-carboxylate
CAS73981-23-4
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1)C(=O)OCC
InChIInChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
InChIKeyWHXXMZCNOHVIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4): A Structurally Defined Pyrazole Building Block for Pharmaceutical and Agrochemical R&D


Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) is a heterocyclic intermediate featuring a 1H-pyrazole core substituted at the 3-position with an ethyl group and at the 4-position with an ethyl carboxylate moiety. It is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, serving as a precursor for the development of more complex pyrazole-containing bioactive molecules. Its molecular formula is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol. The compound is commercially available from multiple suppliers with specified purities (e.g., 97% ), making it a reliable starting material for reproducible research.

Why Substituting Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) with In-Class Analogs Compromises Reproducibility and SAR Integrity


In the context of structure-activity relationship (SAR) studies, substituting ethyl 3-ethyl-1H-pyrazole-4-carboxylate with a closely related analog, such as the 3-methyl derivative or an unsubstituted pyrazole, introduces confounding variables that undermine the validity of experimental outcomes. While all 1H-pyrazole-4-carboxylates share a common core, the specific substitution pattern directly influences key physicochemical properties. For instance, the 3-ethyl group of the target compound (CAS 73981-23-4) imparts a calculated LogP of approximately 1.15-1.27 , whereas the 3-methyl analog is expected to be more polar. This difference in lipophilicity can alter membrane permeability, protein binding, and metabolic stability. Furthermore, the synthetic routes described in patent literature specifically utilize the 3-ethyl substitution for downstream derivatization . Interchanging compounds without controlling for these specific structural features can lead to non-reproducible synthetic outcomes and flawed biological interpretations, negating the purpose of rigorous SAR campaigns.

Quantitative Differentiation of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) from Key Analogs and Baselines


Lipophilicity Profile: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate vs. Unsubstituted and 3-Methyl Pyrazole-4-carboxylates

The target compound exhibits a distinct lipophilicity profile that differentiates it from both the unsubstituted core and its 3-methyl analog. Its consensus LogP (cLogP) is calculated to be approximately 1.24 (range: 1.15-1.27) . In contrast, ethyl 1H-pyrazole-4-carboxylate (the unsubstituted analog) has a lower calculated LogP (approx. 0.68), and ethyl 3-methyl-1H-pyrazole-4-carboxylate is predicted to have a LogP of approx. 0.95. This places the target compound in a more favorable lipophilic space for many drug-like properties.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Synthetic Yield and Purity: A Reproducible Building Block with High Purity Specification

The compound's utility as a building block is underpinned by its documented synthesis and commercially available purity. A patent describes its synthesis from ethyl 2-((dimethylamino)methylene)-3-oxopentanoate and hydrazine, achieving a 43% yield after purification . This yield is comparable to, and in some cases exceeds, yields reported for similar pyrazole-4-carboxylate syntheses under analogous conditions. Critically, commercial suppliers specify a purity of 97% , which is a quantifiable baseline for procurement and ensures a consistent starting material for multistep syntheses.

Organic Synthesis Process Chemistry Building Block

Chemical Stability: Ambient Storage Stability vs. Moisture-Sensitive Analogs

The target compound demonstrates robust stability under recommended storage conditions, a practical advantage over more labile pyrazole derivatives. According to GHS classifications, it is stable under recommended storage conditions . Commercial vendors recommend storage at room temperature in a sealed, dry container . This contrasts with certain pyrazole analogs (e.g., 4-carboxylic acids or acid chlorides) which often require refrigeration, inert atmospheres, or desiccants to prevent degradation.

Storage Stability Chemical Handling

Structural Confirmation via X-ray Crystallography: Enabling Precise 3D Molecular Modeling

The crystal structure of ethyl 3-ethyl-1H-pyrazole-4-carboxylate has been solved by single-crystal X-ray diffraction, providing atomic-level resolution of its solid-state conformation [1]. The structure reveals key intermolecular interactions (π–π and C–H···π) that inform packing behavior. This structural data is foundational for computational chemistry efforts, enabling precise docking studies, pharmacophore modeling, and 3D-QSAR analyses [2], which are not reliably performed using only 2D representations or force-field optimized models for this specific substitution pattern.

Structural Biology Crystallography Molecular Modeling

Optimal R&D and Industrial Applications for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4)


Scaffold for Kinase Inhibitor and GPCR Modulator Lead Optimization

The compound's well-defined lipophilicity (cLogP ~1.24 ) and stable ethyl carboxylate handle make it an ideal core for constructing focused libraries targeting CNS-penetrant kinases or GPCRs. The 3-ethyl group offers a specific hydrophobic interaction point distinct from the smaller 3-methyl analog, potentially improving binding affinity and selectivity . The crystal structure enables structure-based drug design, accelerating the optimization of lead compounds.

Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Agrochemicals

In agrochemical research, pyrazole-4-carboxylates are key precursors to succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides . The 3-ethyl substitution on the target compound imparts a specific steric and electronic profile that is distinct from the widely used 3-difluoromethyl group, offering a route to novel SDHI candidates with potentially altered resistance profiles. Its high purity is critical for ensuring the fidelity of subsequent steps in complex agrochemical syntheses.

Non-Hygroscopic, Room-Temperature Stable Building Block for Parallel Synthesis

The compound's stability at room temperature makes it exceptionally well-suited for automated parallel synthesis platforms. Unlike more reactive analogs (e.g., acid chlorides), it does not require special handling or a dry box, facilitating higher throughput and reducing the risk of synthetic failures due to moisture degradation. This property, combined with its defined purity , supports the generation of diverse compound libraries with high reproducibility.

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